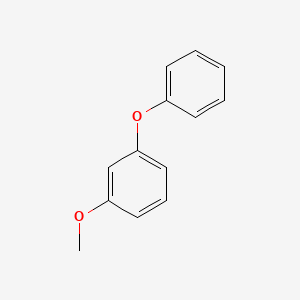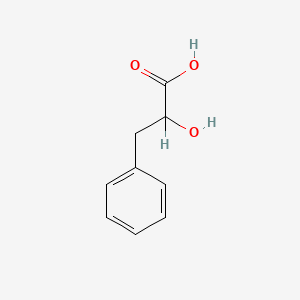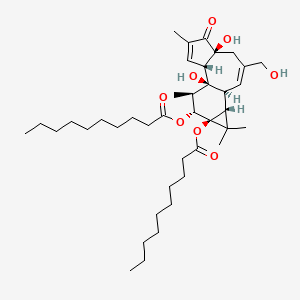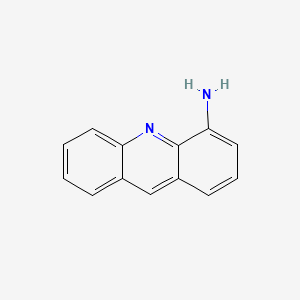![molecular formula C26H28N4O3S B1666375 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione CAS No. 255713-53-2](/img/structure/B1666375.png)
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-123189 is a novel, selective and potent alpha1D antagonist.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
- Researchers have explored the synthesis and potential pharmacological applications of various derivatives of thieno[3,2-e]pyrimidine. These studies have focused on creating novel compounds that exhibit anti-inflammatory and analgesic properties, or act as antagonists for certain receptors like 5-HT2A and α1D-adrenergic receptors. For instance, a study by Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds with promising cyclooxygenase inhibition and analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Romeo et al. (2014) identified compounds with high affinity for the α1D-adrenergic receptor, demonstrating potent antagonism in functional assays (Romeo et al., 2014).
Fluorescent Ligands and Imaging Applications
- The development of fluorescent ligands based on thieno[3,2-e]pyrimidine derivatives has been a significant area of research. These compounds have been utilized to visualize receptors overexpressed in cells through fluorescence microscopy. Lacivita et al. (2009) synthesized 1-(2-methoxyphenyl)piperazine derivatives with high 5-HT(1A) receptor affinity and efficient fluorescence properties, enabling their potential use in imaging applications (Lacivita et al., 2009).
Synthesis and Structural Analysis
- The synthesis and characterization of thieno[3,2-e]pyrimidine derivatives have been the subject of numerous studies. These investigations often include detailed structural analysis using techniques like NMR, IR, and MS. For example, the synthesis of thieno[3,2-e]pyrimidine derivatives as potential ligands for receptor subtypes has been reported, with an emphasis on understanding their structural features and binding properties (Romeo, Russo, & Blasi, 2001).
Antimicrobial and Cardiotropic Activity
- Research has also focused on the antimicrobial and cardiotropic activities of thieno[3,2-e]pyrimidine derivatives. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives showing antimicrobial activities (Bektaş et al., 2007). Similarly, Mokrov et al. (2019) reported on compounds with significant antiarrhythmic activity in various cardiac arrhythmia models (Mokrov et al., 2019).
Eigenschaften
CAS-Nummer |
255713-53-2 |
|---|---|
Produktname |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione |
Molekularformel |
C26H28N4O3S |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H28N4O3S/c1-18-6-5-7-19(16-18)20-17-34-24-23(20)25(31)30(26(32)27-24)15-12-28-10-13-29(14-11-28)21-8-3-4-9-22(21)33-2/h3-9,16-17H,10-15H2,1-2H3,(H,27,32) |
InChI-Schlüssel |
PANBMHHKBRMYAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2C(=O)N(C(=O)N3)CCN4CCN(CC4)C5=CC=CC=C5OC |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2C(=O)N(C(=O)N3)CCN4CCN(CC4)C5=CC=CC=C5OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A-123189 A123189 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



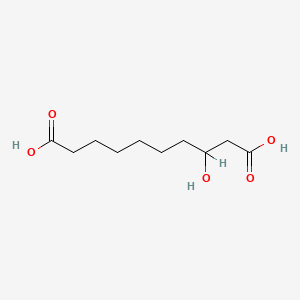
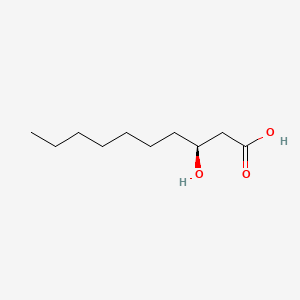

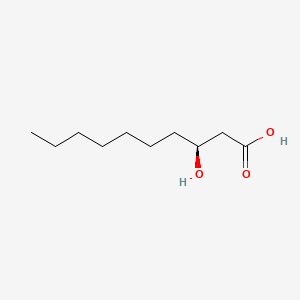
![1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1666302.png)
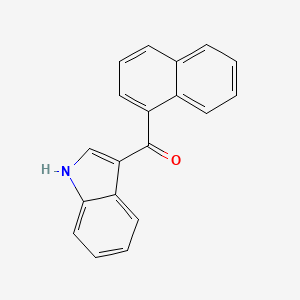
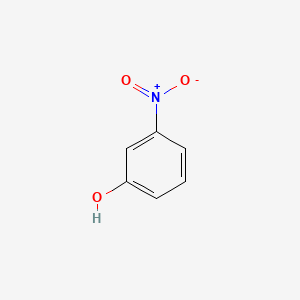
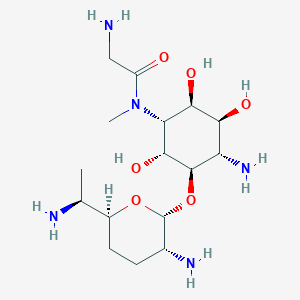
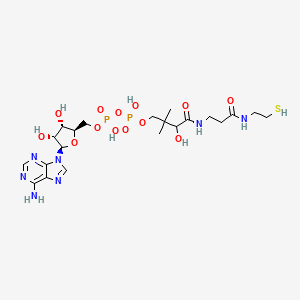
![(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1666308.png)
